

An In-Depth Technical Guide to the Physicochemical Properties of Halogenated Anilines

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Compound of Interest

Compound Name:	2-Bromo-4-chloro-3,6-difluoroaniline
CAS No.:	1263376-86-8
Cat. No.:	B2838942

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A Note on the Target Compound:

Initial searches for "**2-bromo-4-chloro-3,6-difluoroaniline**" did not yield specific physicochemical data in scientific literature or commercial databases. This suggests that this particular substitution pattern on the aniline ring is not a commonly synthesized or well-characterized compound.

However, significant data is available for the closely related and structurally similar compound, 2-Bromo-4,6-difluoroaniline. This molecule is a valuable building block in pharmaceutical and agrochemical research.^[1] This guide will, therefore, provide a comprehensive overview of the physicochemical properties of 2-Bromo-4,6-difluoroaniline as a representative and well-documented example of a polyhalogenated aniline, adhering to the core requirements of your request.

Technical Guide: 2-Bromo-4,6-difluoroaniline

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-4,6-difluoroaniline is a substituted aromatic amine that serves as a critical intermediate in organic synthesis. Its utility is particularly noted in the development of pharmaceuticals, such as anti-cancer agents, and in the formulation of agrochemicals like herbicides and fungicides.[1] The presence of both bromine and fluorine atoms on the aniline ring imparts unique reactivity and desirable properties to the molecule. The fluorine atoms can enhance metabolic stability and bioavailability in drug candidates, while the bromine atom provides a reactive site for further chemical modifications, such as cross-coupling reactions.[1] [2] This guide offers an in-depth analysis of its core physicochemical properties, methods for their determination, and essential safety considerations.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its identity and structure unequivocally.

Caption: Chemical structure of 2-Bromo-4,6-difluoroaniline.

Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	2-bromo-4,6-difluoroaniline	[3]
CAS Number	444-14-4	[3][4]
Molecular Formula	C ₆ H ₄ BrF ₂ N	[3]
Molecular Weight	208.01 g/mol	[3][5]
InChI Key	WUJKFVGKLTWVSQ- UHFFFAOYSA-N	[3][4]
SMILES	NC1=C(F)C=C(F)C=C1Br	[3]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing its suitability for specific applications.

Table 2: Summary of Physicochemical Properties

Property	Value	Conditions	Source
Appearance	White to green to brown powder or crystals.[1][6]	Ambient	[1][6]
Melting Point	40 - 42 °C	Literature value	[1][4][7]
Boiling Point	81 °C	Closed cup	
Solubility	Insoluble in water.[3][7]	[3][7]	
pKa	Not specified in available literature.		
logP (Octanol/Water)	Not specified in available literature.		

Expert Insight: The insolubility of 2-bromo-4,6-difluoroaniline in water is expected for a polyhalogenated aromatic compound.[3][7] This has significant implications for its handling in biological assays and for formulation development, often necessitating the use of organic co-solvents. The melting point range of 40-42°C indicates a relatively low-melting solid, which is useful for certain synthetic procedures.[1][4]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the identity and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific peak assignments for **2-bromo-4-chloro-3,6-difluoroaniline** were not

found, general spectral data for related compounds are available.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-bromo-4,6-difluoroaniline would be expected to show characteristic absorption bands for the N-H stretches of the primary amine, C-N stretching, C-F stretching, and C-Br stretching, as well as aromatic C-H and C=C vibrations.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition. The mass spectrum of 2-bromo-4,6-difluoroaniline would show a characteristic isotopic pattern for the presence of one bromine atom (approximately equal intensity for M and M+2 peaks).[5]

Experimental Protocols

The following are standard, high-level protocols for the determination of key physicochemical properties.

Protocol 1: Determination of Melting Point

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

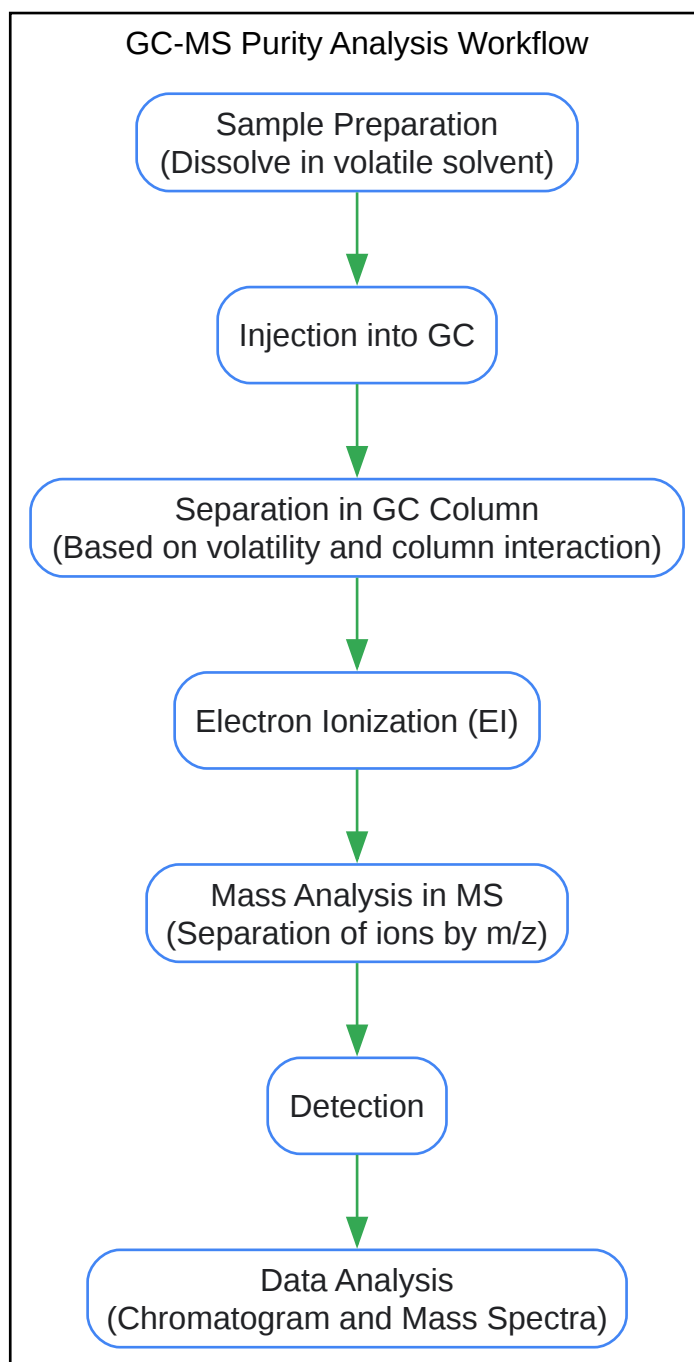
Methodology:

- A small, dry sample of 2-bromo-4,6-difluoroaniline is finely crushed and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range.

Trustworthiness: A sharp melting range (e.g., within 1-2 °C) is indicative of a pure compound. The use of a calibrated apparatus ensures accuracy.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile components in the sample, thereby assessing its purity.



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Caption: Workflow for GC-MS analysis.

Methodology:

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.[10]

- Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 μ m film thickness).[10]
- Carrier Gas: Helium at a constant flow rate.[10]
- Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Injection: A small volume (e.g., 1 μ L) of the sample is injected into the heated inlet of the GC.
- GC Program: A temperature program is used to ramp the oven temperature to ensure separation of components with different boiling points.
- MS Detection: The eluting components are ionized (typically by electron ionization), and their mass spectra are recorded.
- Data Analysis: The resulting chromatogram shows peaks corresponding to different components. The area of each peak is proportional to the concentration of that component. The mass spectrum of the main peak is compared to a reference to confirm the identity of 2-bromo-4,6-difluoroaniline.

Expert Insight: GC-MS is a powerful technique for identifying and quantifying volatile impurities. [10] The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that is highly specific to the compound's structure.

Safety and Handling

Proper safety precautions are paramount when working with any chemical.

Table 3: GHS Hazard Information for 2-Bromo-4,6-difluoroaniline

Hazard	Statement	Precautionary Codes	Source
Pictograms	GHS07 (Exclamation Mark), GHS09 (Environment)	[4]	
Signal Word	Warning	[4]	
Hazard Statements	H302: Harmful if swallowed.[5] H411: Toxic to aquatic life with long lasting effects.[5]	P264, P270, P273, P301+P317, P330, P391, P501	[5]
Hazard Classes	Acute Toxicity, Oral (Category 4), Hazardous to the aquatic environment, long-term hazard (Category 2)	[5]	

Handling Recommendations:

- Use in a well-ventilated area or with local exhaust ventilation.[11]
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid breathing dust.[11]
- Wash hands thoroughly after handling.[11]
- Store in a cool, dry, well-sealed container away from strong oxidizing agents.[3][11]

Applications and Reactivity

As a versatile building block, 2-bromo-4,6-difluoroaniline is utilized in various synthetic pathways. The amine group can undergo standard reactions such as diazotization, acylation,

and alkylation. The bromine atom is susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atoms, while generally less reactive, can influence the electronic properties of the aromatic ring and may be displaced under certain nucleophilic aromatic substitution conditions.[2]

Conclusion

2-Bromo-4,6-difluoroaniline is a key chemical intermediate with a distinct set of physicochemical properties that make it valuable in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its properties, guided by robust analytical techniques, is essential for its effective and safe utilization in research and development. This guide provides a foundational understanding for scientists and researchers working with this and similar halogenated anilines.

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